molecular formula C14H24N8O3 B11083261 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide

2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide

Cat. No.: B11083261
M. Wt: 352.39 g/mol
InChI Key: GHYYPBAQAKHLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H24N8O3

Molecular Weight

352.39 g/mol

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-ethylurea

InChI

InChI=1S/C14H24N8O3/c1-2-15-14(23)20-19-11-16-12(21-3-7-24-8-4-21)18-13(17-11)22-5-9-25-10-6-22/h2-10H2,1H3,(H2,15,20,23)(H,16,17,18,19)

InChI Key

GHYYPBAQAKHLQZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.